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molecular formula C14H17NO2 B1284171 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 81514-40-1

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No. B1284171
M. Wt: 231.29 g/mol
InChI Key: QNGMGMDGAYWQHD-UHFFFAOYSA-N
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Patent
US07345056B2

Procedure details

To a stirring mixture of 2,5-dihydrofuran (3.5 g, 49.9 mmol) in CH2Cl2/MeOH (10:1) at −78° C. was added NaHCO3 (3.5 g). An excess of ozone was bubbled into this mixture for 45 min. The resulting mixture was then purged with a stream of N2 for 10 min at −78° C. To this reaction mixture was added PPh3 (6.6 g, 25 mmol). The reaction mixture was slowly warmed up to room temperature over 48 h. The reaction mixture was filtered to remove solid NaHCO3 and then concentrated to half of its original volume under reduced pressure. To this crude mixture was added water (10 mL). Acetone-1,3-dicarboxylic acid (3.65 g, 25.0 mmol) and sodium acetate (2.2 g, 26.25 mmol) were added to the crude aldehyde in H2O. Benzylamine (2.68 g, 25.0 mmol) was dissolved in aqueous HCl (3 N, 16 mL) and was subsequently added to the stirring solution of the dialdehyde and the dicarboxylic acid over a 15 min period. The reaction mixture was stirred for 3 days at room temperature after which the pH was adjusted to 8 by the addition of potassium carbonate. The resulting solution was extracted with EtOAc (4×50 mL), the organic extracts dried (MgSO4), filtered, and concentrated under vacuum. The resulting residue was purified by silica gel chromatography to give 3.3 g of 9-benzyl-3-oxa-9-aza-bicyclo[3.3.1]nonan-7-one as a yellowish solid. Retention time (min)=0.352 and 0.243, Method [1], MS(ESI) 232.2 (M+H); 1H-NMR (300 MHz, CDCl3) δ 7.49-7.27 (m, 5H), 3.91 (s, 2H), 3.84 (d, J=10.44 Hz, 2H), 3.71 (d, J=10.44 Hz, 2H), 3.15 (d, J=5.5 Hz, 2H), 2.74 (dd, J=15.94, 6.05 Hz, 2H), 2.32 (d, J=15.4 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
6.6 g
Type
reactant
Reaction Step Four
Quantity
3.65 g
Type
reactant
Reaction Step Five
Quantity
2.2 g
Type
reactant
Reaction Step Five
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
2.68 g
Type
reactant
Reaction Step Six
Name
Quantity
16 mL
Type
solvent
Reaction Step Six
[Compound]
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.C([O-])(O)=O.[Na+].[CH:11]1[CH:16]=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=C[CH:12]=1.C(C(O)=O)C(CC(O)=O)=[O:32].C([O-])(=O)C.[Na+].[CH2:45]([NH2:52])[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.CO.O.Cl>[CH2:45]([N:52]1[CH:11]2[CH2:16][C:2](=[O:32])[CH2:3][CH:4]1[CH2:5][O:1][CH2:12]2)[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1 |f:1.2,5.6,8.9.10,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
O1CC=CC1
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO
Step Three
Name
Quantity
3.5 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
6.6 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Five
Name
Quantity
3.65 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
2.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
16 mL
Type
solvent
Smiles
Cl
Step Seven
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 days at room temperature after which the pH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An excess of ozone was bubbled into this mixture for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The resulting mixture was then purged with a stream of N2 for 10 min at −78° C
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove solid NaHCO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half of its original volume under reduced pressure
ADDITION
Type
ADDITION
Details
To this crude mixture was added water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2COCC1CC(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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